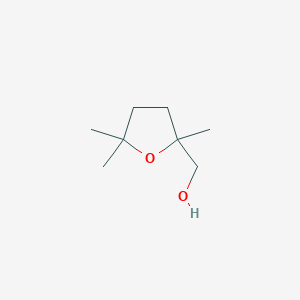

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

描述

Significance of Substituted Tetrahydrofuran (B95107) Scaffolds in Modern Chemical Synthesis

The substituted tetrahydrofuran motif is a recurring structural unit found in a wide variety of biologically active natural compounds. nih.govnih.gov This prevalence has established it as a structure of considerable interest in pharmaceutical research and medicinal chemistry. nih.gov Natural products containing the tetrahydrofuran ring exhibit a diverse range of biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov

The importance of this scaffold is further highlighted by its incorporation into synthetic molecules designed for specific biological targets. For instance, substituted tetrahydrofuran derivatives have been strategically designed and synthesized to act as potent inhibitors of the HIV-1 protease enzyme, a critical target in antiviral therapy. rsc.orgnih.gov The development of stereoselective methods for constructing these substituted rings is a significant focus of contemporary organic synthesis, with numerous strategies being developed to control the arrangement of substituents around the ether ring. nih.gov These synthetic efforts are crucial for accessing complex molecular targets and exploring their therapeutic potential.

Overview of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol within the Context of Cyclic Ether Chemistry

Within the family of substituted cyclic ethers, this compound (CAS Number: 67089-64-9) serves as a versatile building block in chemical synthesis. a2bchem.com Its structure features a tetrahydrofuran ring substituted with three methyl groups and a hydroxymethyl group, providing distinct points for chemical modification.

This compound is employed as a reagent or intermediate in a variety of organic transformations. a2bchem.com A primary application lies in the formation of more complex cyclic structures, where the existing tetrahydrofuran moiety guides the creation of diverse molecular frameworks. a2bchem.com Furthermore, the hydroxyl group of the methanol (B129727) substituent allows this compound to participate in reactions that involve the modification of functional groups or the introduction of new substituents. a2bchem.com This dual functionality makes it a valuable tool for synthetic chemists aiming to construct intricate organic molecules. a2bchem.com

The physicochemical properties of this compound are summarized in the table below, based on computed data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16O2 | a2bchem.comnih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 144.115029749 Da | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Complexity | 131 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(2,5,5-trimethyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWCXTFLTZSSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5,5 Trimethyl Tetrahydro Furan 2 Yl Methanol

Strategies for Tetrahydrofuran (B95107) Ring Construction

The formation of the 2,5,5-trimethyl-tetrahydrofuran system is a key challenge that can be addressed through several strategic approaches. These include the formation of the heterocyclic ring via cyclization of acyclic precursors, the modification of existing furan (B31954) or dihydrofuran rings through hydrogenation, and the application of stereoselective methods to control the spatial arrangement of substituents.

Cyclization Reactions in the Formation of 2,5,5-Trimethyl-tetrahydro-furan Systems

Cyclization reactions represent a powerful and convergent approach to the synthesis of the tetrahydrofuran core. A variety of intramolecular reactions can be employed to construct the 2,5,5-trimethyl-tetrahydrofuran system from appropriately functionalized acyclic precursors.

One of the most common and effective methods is the intramolecular nucleophilic substitution , often an SN2-type reaction, where a hydroxyl group attacks a carbon atom bearing a suitable leaving group. nih.gov For the synthesis of the target molecule, this would typically involve an acyclic polyol derivative where a terminal or penultimate hydroxyl group displaces a leaving group (e.g., a halide or sulfonate) to form the five-membered ring.

Intramolecular epoxide ring-opening is another highly effective strategy. nih.govrsc.orgbris.ac.uk This method involves the cyclization of an epoxy alcohol. Specifically, a 4,5- or 5,6-epoxy alcohol can undergo intramolecular attack by the hydroxyl group to form the tetrahydrofuran ring. bris.ac.uk For the target structure, a precursor such as 5,6-epoxy-2,5-dimethyl-2-hexanol could theoretically cyclize to form the desired 2,5,5-trimethyl-tetrahydrofuran skeleton. The regioselectivity of the epoxide opening (5-exo-tet versus 6-endo-tet cyclization) is a critical factor, with the formation of the five-membered ring generally being favored. bris.ac.uk

Oxidative cyclization of dienes provides a powerful method for the stereoselective construction of polysubstituted tetrahydrofurans. nih.gov The oxidative cyclization of 1,5-dienes, for instance, can lead to the formation of tetrahydrofuran diols. nih.gov While this method often introduces additional hydroxyl groups that may require subsequent removal, it offers a high degree of stereocontrol.

Finally, Prins-type cyclizations and other acid-catalyzed cyclizations of unsaturated alcohols can also be employed to generate the tetrahydrofuran ring. organic-chemistry.org These reactions proceed through carbocationic intermediates and can be highly effective for the synthesis of substituted cyclic ethers.

| Cyclization Strategy | Key Precursor | General Reaction Type | Key Considerations |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | Acyclic halo- or sulfonato-alcohol | SN2 | Stereocontrol at multiple centers can be challenging. |

| Intramolecular Epoxide Ring-Opening | Epoxy-alcohol | Acid or base-catalyzed | Regioselectivity (5-exo vs. 6-endo) is crucial. bris.ac.uk |

| Oxidative Cyclization of Dienes | 1,5-diene | Redox | Can introduce additional functional groups. nih.govnih.gov |

| Prins-type Cyclization | Unsaturated alcohol and an aldehyde/ketone | Acid-catalyzed | Control of carbocation rearrangements. organic-chemistry.org |

Hydrogenation of Furan and Dihydrofuran Precursors to Achieve Tetrahydrofuran Cores

An alternative to de novo ring construction is the saturation of a pre-existing furan or dihydrofuran ring. This approach is particularly attractive when substituted furan precursors are readily available, for instance, from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.comrsc.orgrsc.org

The catalytic hydrogenation of a suitably substituted furan, such as a 2,5,5-trimethyl-2-substituted furan derivative, would directly yield the desired tetrahydrofuran core. A variety of heterogeneous catalysts are effective for this transformation, with noble metals like palladium, platinum, and ruthenium being commonly employed. nih.govamazonaws.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve complete saturation of the furan ring without causing undesired side reactions, such as hydrogenolysis of the C-O bonds within the ring or of substituents. prepchem.com

For instance, the hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), a derivative of HMF, can lead to 2,5-bis(hydroxymethyl)tetrahydrofuran. nih.govprepchem.comgoogle.com While this product is not the target molecule, it demonstrates the feasibility of hydrogenating the furan ring while preserving the hydroxymethyl groups, which can be a challenge. Further chemical manipulation would be required to introduce the gem-dimethyl group at the C5 position.

A more direct precursor would be a furan derivative already possessing the required trimethyl substitution pattern. The hydrogenation of such a precursor would be a straightforward method to access the 2,5,5-trimethyl-tetrahydrofuran skeleton.

Stereoselective Approaches in Tetrahydrofuran Synthesis

Given that (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol possesses a stereocenter at C2, stereoselective synthesis is a critical consideration. Many of the aforementioned cyclization strategies can be adapted to control the stereochemical outcome.

For example, asymmetric intramolecular epoxide ring-opening can be achieved by using chiral catalysts or by starting with an enantiomerically pure epoxy alcohol. Similarly, stereoselective oxidative cyclizations of dienes can be influenced by the geometry of the starting diene and the nature of the oxidant and any chiral ligands present. nih.gov

Matteson homologation has emerged as a powerful tool for the stereoselective synthesis of highly substituted tetrahydrofurans. uni-saarland.deresearchgate.net This methodology allows for the iterative construction of carbon chains with excellent stereocontrol, which can then be induced to cyclize into the tetrahydrofuran ring.

Furthermore, [3+2] cycloaddition reactions offer a convergent route to highly substituted tetrahydrofurans with the potential for high stereocontrol. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to rapidly build the five-membered ring with defined stereochemistry.

Installation and Functionalization of the Hydroxymethyl Moiety at C2

The introduction of the hydroxymethyl group at the C2 position is a pivotal step in the synthesis of the target molecule. This can be accomplished either by direct functionalization of a pre-formed tetrahydrofuran ring or by the transformation of a pre-existing functional group at the C2 position.

Direct Functionalization Methods

Directly introducing a hydroxymethyl group onto the C2 position of a 2,5,5-trimethyl-tetrahydrofuran ring is a challenging transformation due to the generally low reactivity of the C-H bonds adjacent to the ether oxygen. However, some radical-based methods have been developed for the synthesis of tetrahydrofuran-2-methanols.

One such method involves the radical addition of tetrahydrofuran itself to aldehydes . While this does not start with the desired substituted tetrahydrofuran, it provides a proof-of-concept for forming a C-C bond at the C2 position and installing a hydroxymethyl group in a single step. This approach, however, would likely suffer from a lack of regioselectivity with a pre-substituted tetrahydrofuran.

Transformations from Pre-existing Functional Groups

A more common and generally more reliable approach is to introduce the hydroxymethyl group by transforming another functional group already present at the C2 position of the 2,5,5-trimethyl-tetrahydrofuran ring.

A highly plausible route involves the reduction of a carboxylic acid or its ester derivative . For example, a precursor such as 2,5,5-trimethyl-tetrahydrofuran-2-carboxylic acid or its corresponding methyl or ethyl ester could be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target this compound. The precursor carboxylic acid could potentially be synthesized via the hydrogenation of 2,5,5-trimethyl-2-furoic acid.

Another viable strategy is the addition of a nucleophile to a C2-carbonyl compound . A 2-acyl-2,5,5-trimethyl-tetrahydrofuran could be reduced with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol. More relevant to the target primary alcohol would be the reaction of a Grignard reagent or an organolithium reagent with 2,5,5-trimethyl-tetrahydrofuran-2-carbaldehyde. For instance, the addition of methylmagnesium bromide to this aldehyde, followed by a subsequent reduction step, could potentially lead to the desired product, although this is a multi-step process.

| Approach | Key Precursor | Reagents | Classification |

|---|---|---|---|

| Reduction of Carboxylic Acid/Ester | 2,5,5-Trimethyl-tetrahydrofuran-2-carboxylic acid/ester | LiAlH₄, etc. | Functional Group Transformation |

| Reduction of Aldehyde | 2,5,5-Trimethyl-tetrahydrofuran-2-carbaldehyde | NaBH₄, LiAlH₄, etc. | Functional Group Transformation |

| Radical Addition | Substituted Tetrahydrofuran + Formaldehyde precursor | Radical Initiator | Direct Functionalization (Hypothetical) |

Multi-Component and Cascade Reaction Design for this compound Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where a single reaction event initiates a series of subsequent transformations, leading to the formation of a complex product without the need for isolating intermediates. This approach is highly desirable as it minimizes waste, reduces purification steps, and can enhance stereoselectivity. For the synthesis of tetrahydrofuran rings, cascade reactions can be designed to proceed through various mechanisms, including cyclization, annulation, and rearrangement pathways.

For instance, a visible light-induced photocatalytic cascade reaction has been developed for the synthesis of polysubstituted tetrahydrofurans. rsc.org This particular methodology involves a sequence of a self-[2+2] photodimerization of benzoylacetones, a De Mayo reaction, acetalization, and alkoxylation, ultimately yielding highly substituted tetrahydrofurans with excellent stereoselectivity. rsc.org Although this specific example leads to a different substitution pattern than that of this compound, it highlights the potential of cascade reactions to generate multiple stereocenters and complex ring systems under mild conditions. rsc.org

Another relevant example is the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran (B142691) through a three-step cascade process. rsc.org This strategy involves the ring-opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by an aldol (B89426) condensation and a subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran product. rsc.org This demonstrates how a cascade approach can be employed to transform a readily available starting material into a more complex heterocyclic structure.

A Lewis base-catalyzed [3+2] domino reaction represents another powerful strategy for the construction of substituted tetrahydrofurans. In one such reported synthesis, a reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, catalyzed by DABCO, yields 2,3,5-substituted tetrahydrofuran derivatives in high yields. rsc.orgrsc.org This type of reaction exemplifies a convergent approach where two different components are brought together in a single step to form the core heterocyclic ring.

The following table summarizes key aspects of a representative cascade reaction for the synthesis of a substituted tetrahydrofuran, illustrating the types of conditions and outcomes that can be achieved with these advanced methods.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Diastereomeric Ratio |

| Benzoylacetone | Eosin Y | Acetonitrile | Visible Light (Blue LEDs), Room Temperature | Polysubstituted Tetrahydrofuran | Up to 85% | >20:1 |

This data is representative of a cascade reaction for a polysubstituted tetrahydrofuran and is provided for illustrative purposes. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, also offer a highly efficient route to complex molecules. A notable example in the context of tetrahydrofuran synthesis is a multi-component approach based on allylsilane [3+2] annulations. nih.gov This method allows for the three-step coupling of two different aldehydes with an allylboronate to construct a highly substituted tetrahydrofuran ring with excellent diastereoselectivity. nih.gov

A hypothetical multi-component or cascade strategy for the synthesis of this compound could be envisioned starting from simpler precursors. For example, a cascade reaction could potentially be designed involving the cyclization of a suitably substituted unsaturated alcohol. The reaction would need to be initiated in a way that leads to the formation of the tetrahydrofuran ring with the desired trimethyl substitution pattern and the hydroxymethyl group at the 2-position. While the specific reagents and catalysts for such a transformation for this exact molecule are yet to be reported, the principles established in the synthesis of other complex tetrahydrofurans provide a strong foundation for future research in this area.

Advanced Spectroscopic and Analytical Characterization of 2,5,5 Trimethyl Tetrahydro Furan 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. wikipedia.org For (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the methyl groups, the methylene (B1212753) protons of the tetrahydrofuran (B95107) ring, the hydroxymethyl group, and the hydroxyl proton. The geminal dimethyl groups at the C5 position are diastereotopic and thus should exhibit separate signals. The methylene protons on the ring (at C3 and C4) would likely appear as complex multiplets due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the local electronic environment, with carbons attached to the oxygen atom (C2, C5, and the hydroxymethyl carbon) appearing at lower field.

Predicted ¹H NMR Chemical Shifts for this compound Note: Data are predicted based on typical values for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-CH₃ (gem-dimethyl) | ~1.20 | Singlet |

| C5-CH₃ (gem-dimethyl) | ~1.25 | Singlet |

| C2-CH₃ | ~1.30 | Singlet |

| -CH₂- (ring, C3 & C4) | 1.50 - 2.00 | Multiplet |

| -CH₂OH (hydroxymethyl) | ~3.50 | AB quartet or two doublets |

| -OH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on typical values for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5-C H₃ (gem-dimethyl) | ~25 |

| C2-C H₃ | ~28 |

| C3 & C4 | ~35-45 |

| -C H₂OH | ~65 |

| C5 | ~75 |

| C2 | ~85 |

While 1D NMR can establish the basic structure, 2D NMR techniques are essential for unambiguous assignment and for elucidating the stereochemistry. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the mapping of connections between adjacent protons, such as those on the C3 and C4 positions of the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. ipb.pt Since C2 is a stereocenter, the methyl and hydroxymethyl groups can be either cis or trans to each other. A NOESY experiment would reveal through-space interactions between protons. For instance, a spatial proximity between the protons of the C2-methyl group and the protons of the hydroxymethyl group would indicate a cis relationship. Such analyses have been successfully applied to determine the stereochemistry of other substituted tetrahydrofurans. elsevierpure.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. wikipedia.org For this compound (C₈H₁₆O₂), the molecular weight is 144.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144.

The fragmentation of cyclic ethers in EI-MS is well-documented and typically follows predictable pathways that can be used to confirm the structure. chemguide.co.uk Key fragmentation mechanisms for this molecule would include:

α-Cleavage: This is a common pathway for ethers, involving the cleavage of a C-C bond adjacent to the oxygen atom. The most likely α-cleavage would be the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the C2 position, leading to a stable oxonium ion at m/z 113.

Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃, 15 Da) from either the C2 or C5 position would result in a fragment ion at m/z 129.

Ring Opening and Fragmentation: The molecular ion can undergo ring-opening followed by further fragmentation. For instance, cleavage of the C-O bond can initiate a cascade of bond cleavages.

Dehydration: Alcohols often lose a molecule of water (H₂O, 18 Da) under EI conditions, which would lead to a peak at m/z 126 (M-18).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of •CH₃ (M - 15) |

| 126 | [C₈H₁₄O]⁺ | Loss of H₂O (M - 18) |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage: Loss of •CH₂OH (M - 31) |

| 71 | [C₄H₇O]⁺ | Ring fragmentation products |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or acylium fragments |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Tetrahydrofuran Methanol (B129727) Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irdg.org The spectra provide a "fingerprint" based on the functional groups present. For this compound, the key functional groups are the alcohol (-OH), the cyclic ether (C-O-C), and the alkyl groups (C-H).

O-H Stretch: The alcohol group will give rise to a characteristic broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H Stretch: The stretching vibrations of the methyl and methylene C-H bonds will appear as multiple sharp bands in the 2850-3000 cm⁻¹ region. nih.gov

C-O Stretch: The spectrum will contain strong C-O stretching bands. The C-O-C stretch of the tetrahydrofuran ring is typically strong and found around 1070-1150 cm⁻¹. udayton.edu The C-O stretch of the primary alcohol will also appear in this region, usually around 1050 cm⁻¹.

Ring Vibrations: The tetrahydrofuran ring itself has characteristic "breathing" and deformation modes, though these can be complex. Raman spectroscopy is particularly useful for observing symmetric ring breathing modes. irb.hrmdpi.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong | Medium |

| C-O Stretch (Alcohol) | ~1050 | Strong | Weak |

| Ring Breathing | ~910 | Medium | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. wikipedia.org This technique would be invaluable for the characterization of this compound, provided a single crystal of suitable quality can be grown.

The analysis of a single crystal of an enantiomerically pure sample would yield precise information on:

Molecular Conformation: The exact puckering of the tetrahydrofuran ring (e.g., envelope or twist conformation) and the rotational conformation (rotamer) of the hydroxymethyl side chain would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide confirmation of the molecular connectivity.

Absolute Stereochemistry: For a chiral molecule, X-ray diffraction using anomalous dispersion can unambiguously determine the absolute configuration (R or S) at the C2 stereocenter. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov The ability to determine the absolute configuration is a key advantage of this technique over many other methods. rsc.org

Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for Chiral Recognition

Since this compound possesses a chiral center at C2, it is optically active. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left- and right-circularly polarized light. mdpi.com These techniques are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The two enantiomers of the compound would produce ECD spectra that are mirror images of each other. nih.gov While the chromophores in this molecule (the ether and alcohol oxygens) are relatively weak, they can still produce a measurable ECD signal.

The primary application of these methods is the determination of absolute configuration in solution. acs.org This is typically achieved by comparing the experimentally measured ECD or ORD spectrum with theoretical spectra predicted using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). By calculating the expected spectra for both the R and S enantiomers, a match with the experimental data allows for a confident assignment of the absolute configuration of the sample being analyzed. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,5,5 Trimethyl Tetrahydro Furan 2 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, DFT studies can elucidate the distribution of electron density, molecular orbital energies, and reactivity indices.

Recent studies on furan (B31954) derivatives have demonstrated the utility of DFT in understanding their reactivity. For instance, calculations on furan and its derivatives have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of their electron-donating and accepting capabilities, respectively. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

In a theoretical study on furan, the HOMO-LUMO energy gap was calculated to understand its donor-acceptor characteristics in the presence of a Ziegler-Natta catalyst. researchgate.netmdpi.com Such analyses reveal that furan derivatives can act as electron donors. mdpi.com For this compound, the presence of electron-donating methyl and hydroxymethyl groups is expected to influence its electronic properties.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which illustrates the charge distribution and sites susceptible to electrophilic and nucleophilic attack. researchgate.net For furan derivatives, the MEP map typically shows negative potential regions around the oxygen atom, indicating its nucleophilic character. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Furan Derivative (Illustrative Example)

| Property | Value |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.77 |

| Dipole Moment (Debye) | 2.15 |

This table presents illustrative data for a related substituted furan derivative to demonstrate the type of information obtained from DFT studies.

Conformational Analysis and Molecular Dynamics Simulations of Tetrahydrofuran (B95107) Rings

The tetrahydrofuran (THF) ring is not planar and exists in various conformations, primarily envelope (E) and twist (T) forms. The conformational landscape of substituted tetrahydrofurans is influenced by the nature and position of the substituents. rsc.org Computational methods like DFT and Møller–Plesset perturbation theory (MP2) are employed to explore the potential energy surface and identify stable conformers and the energy barriers between them. rsc.org

For monosubstituted and disubstituted five-membered rings, studies have shown that the conformational preference is largely governed by the specific characteristics of the substituents. rsc.org In the case of this compound, the bulky trimethyl and hydroxymethyl groups will sterically influence the puckering of the tetrahydrofuran ring.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. aip.orgrsc.org MD simulations of tetrahydrofuran and its derivatives in different environments, such as in solution or as part of a clathrate hydrate, have been performed to understand their structural and energetic properties. aip.orgrsc.org These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings. For this compound, MD simulations could provide insights into its solvation and its behavior in a biological system.

Table 2: Relative Energies of Tetrahydrofuran Ring Conformations (General Example)

| Conformation | Relative Energy (kcal/mol) |

| Planar | High (Transition State) |

| Envelope (E) | 0.0 |

| Twist (T) | 0.5 - 1.5 |

This table provides a general representation of the relative energies for the basic conformations of a tetrahydrofuran ring.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical calculations are instrumental in predicting the feasibility of chemical reactions, elucidating reaction mechanisms, and identifying transition state structures. For furan and tetrahydrofuran derivatives, various reaction pathways have been investigated using computational methods. nih.govrsc.orgresearchgate.net

One area of study is the ring-opening reactions of tetrahydrofuran. Theoretical investigations have been conducted on the ring-opening of THF by frustrated Lewis pairs, where DFT calculations were used to map the potential energy surface, locate transition states, and determine activation barriers. nih.govresearchgate.net

Another important class of reactions is the interaction with radicals, such as the hydroxyl radical (OH). Theoretical studies on the reaction of 2-acetylfuran (B1664036) with OH have constructed potential energy surfaces for OH-addition and H-abstraction reactions. researchgate.netnih.gov These studies help in understanding the combustion and atmospheric chemistry of furan derivatives. The rate constants for these reactions can be calculated using transition state theory. researchgate.net

For this compound, theoretical predictions could explore its oxidation, dehydration, or other functional group transformations. The presence of the hydroxyl group and the ether linkage provides multiple potential reaction sites.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway of a Tetrahydrofuran Derivative

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial H-abstraction | TS1 | 15.2 |

| Ring Opening | TS2 | 25.8 |

| Rearrangement | TS3 | 10.5 |

This table presents hypothetical data for a reaction involving a tetrahydrofuran derivative to illustrate the outputs of reaction pathway calculations.

QSAR (Quantitative Structure-Activity Relationship) for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are widely used in drug discovery and environmental toxicology. nih.gov

For furan derivatives, QSAR studies have been conducted to correlate their physicochemical parameters with various biological activities, such as antimicrobial activity. researchgate.net These studies typically use a range of molecular descriptors, including constitutional, topological, and quantum chemical parameters, to build the QSAR model.

A QSAR study on furan-3-carboxamides, for instance, aimed to find a correlation between different physicochemical parameters and their antimicrobial activity. researchgate.net While no specific QSAR studies on this compound are publicly available, the principles of QSAR could be applied to a series of related compounds to predict their reactivity or a specific biological activity. The molecular descriptors for such a model would be calculated using computational chemistry software.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |

| Steric | Molecular volume, Surface area, Ovality |

| Topological | Connectivity indices, Wiener index |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

This table lists common descriptors that could be used to develop a QSAR model for compounds related to this compound.

Chemical Reactivity and Derivatization of the 2,5,5 Trimethyl Tetrahydro Furan 2 Yl Methanol Core

Reactions at the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) group is the most accessible functional group for chemical reactions, behaving in a manner typical for primary alcohols, allowing for oxidation, reduction, etherification, and esterification.

The primary alcohol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are used to convert the primary alcohol into its corresponding aldehyde, (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-carbaldehyde. This partial oxidation requires careful control to prevent over-oxidation to the carboxylic acid.

For the complete oxidation to the carboxylic acid, 2,5,5-Trimethyl-tetrahydro-furan-2-carboxylic acid, stronger oxidizing agents are employed. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide in sulfuric acid (Jones oxidation), can efficiently effect this transformation.

While direct reduction of the alcohol is not a typical transformation, the functional group can be modified and then removed. For instance, conversion of the alcohol to a tosylate or mesylate, followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄), would result in the formation of 2,2,5,5-tetramethyl-tetrahydrofuran.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Partial Oxidation | (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-carbaldehyde | Pyridinium chlorochromate (PCC) |

| Full Oxidation | 2,5,5-Trimethyl-tetrahydro-furan-2-carboxylic acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) |

| Deoxygenation (via Tosylate) | 2,2,5,5-Tetramethyl-tetrahydrofuran | 1. TsCl, pyridine; 2. LiAlH₄ |

The hydroxyl group readily undergoes etherification. In the presence of a strong base such as sodium hydride (NaH) to form the corresponding alkoxide, subsequent reaction with an alkyl halide (e.g., methyl iodide) via the Williamson ether synthesis yields the corresponding ether, such as 2-(methoxymethyl)-2,5,5-trimethyl-tetrahydrofuran.

Esterification is another common derivatization. This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by using a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). For example, reacting the alcohol with acetyl chloride would yield (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methyl acetate. This reactivity is versatile, allowing for the introduction of a wide array of ester functionalities.

| Reaction Type | Reactant | Product |

|---|---|---|

| Etherification | CH₃I / NaH | 2-(Methoxymethyl)-2,5,5-trimethyl-tetrahydrofuran |

| Esterification | Acetyl Chloride / Pyridine | (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methyl acetate |

| Esterification | Acetic Anhydride / Pyridine | (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methyl acetate |

| Sulfonate Esterification | TsCl / Pyridine | (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methyl tosylate |

Transformations Involving the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring is generally stable but can undergo specific transformations under certain conditions, including reactions that affect its stereochemistry or lead to ring opening or modification.

The stereocenter at the C2 position, being a quaternary center attached to the ether oxygen, is sterically hindered. Direct Sₙ2-type reactions at this center that would lead to an inversion of stereochemistry are generally difficult to achieve. Most reactions involving the ring itself or derivatization of the side chain at C2 are expected to proceed with retention of the original stereochemistry. However, stereochemical outcomes can be influenced in reactions that proceed via a ring-opening and closing mechanism. For instance, acid-catalyzed ring opening to an intermediate carbocation followed by intramolecular recyclization could potentially lead to a mixture of diastereomers. The stereochemistry of products is often thermodynamically controlled in such cases. nih.gov

While the THF ring is robust, it can be opened under harsh conditions. Acid-catalyzed cleavage, particularly with strong acids like HBr or HI, can lead to the formation of a halo-diol. For the closely related 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), ring closure of 2,5-dimethylhexane-2,5-diol is achieved using acid catalysts, suggesting the reverse reaction (ring-opening) is also plausible under hydrous acidic conditions. wikipedia.org

Another strategy for ring modification involves reductive cleavage (hydrogenolysis), which is used to convert furan (B31954) and tetrahydrofuran derivatives into aliphatic diols and triols. Applying such conditions to (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol could potentially yield substituted hexane (B92381) diols, effectively modifying the core structure.

Cycloaddition Reactions and Formation of Polycyclic Systems with Tetrahydrofuran Units

The formation of tetrahydrofuran rings is often accomplished via [3+2] or [4+2] cycloaddition reactions. nih.govnih.gov While the saturated THF ring of this compound is not a reactive diene or dipolarophile for typical cycloadditions, the core structure can be incorporated into polycyclic systems through other means.

A notable example involves the reaction of the structurally similar 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) with benzene (B151609) in the presence of a superacid like triflic acid. wikipedia.org This reaction leads to the formation of fused-ring aromatic hydrocarbons such as 1,1,4,4-dimethyltetralin. This transformation suggests that the this compound core could similarly be used as a building block to construct complex polycyclic systems through acid-catalyzed alkylation and cyclization pathways. wikipedia.org

Furthermore, synthetic strategies can be designed where a furan precursor undergoes a Diels-Alder [4+2] cycloaddition to form an oxabicyclic intermediate. nih.govresearchgate.net Subsequent chemical transformations, including reduction of the double bond and other functional group manipulations, can yield a substituted tetrahydrofuran ring embedded within a larger polycyclic framework, demonstrating an indirect route to incorporating the THF unit into complex architectures. nih.gov

Sustainable and Green Chemistry Approaches in Tetrahydrofuran Methanol Synthesis

Utilization of Renewable Feedstocks for Tetrahydrofuran (B95107) Precursors

The transition from petrochemical-based feedstocks to renewable biomass is a critical aspect of sustainable chemical production. Tetrahydrofuran and its derivatives can be synthesized from precursors derived from abundant and renewable lignocellulosic biomass, such as agricultural waste (e.g., corncobs, sugarcane bagasse) and forestry residues. researchgate.netsigmaaldrich.com This approach not only reduces reliance on fossil fuels but also contributes to a circular economy.

Key platform chemicals derived from biomass that serve as precursors for tetrahydrofurans include furfural (B47365) and levulinic acid. researchgate.netnih.gov Furfural can be obtained from the acid-catalyzed digestion of C5 sugars (pentoses) present in hemicellulose. wikipedia.orggoogle.com Subsequent decarbonylation of furfural yields furan (B31954), which can then be hydrogenated to tetrahydrofuran. wikipedia.orggoogle.com Similarly, C6 sugars (hexoses) from cellulose (B213188) can be converted to levulinic acid, which is a versatile precursor for 2-methyltetrahydrofuran (B130290) (2-MeTHF), a prominent green solvent and a structural analogue of other substituted tetrahydrofurans. nih.govrepec.org

Carbohydrates and sugars, such as those found in sugar beet pulp, represent another valuable renewable feedstock. rsc.org Selective dehydration of pentose (B10789219) sugars, for instance, can yield functionalized chiral tetrahydrofurans. rsc.orgnih.gov This direct conversion of sugars into complex cyclic ethers highlights a pathway to valuable chemical entities from readily available bio-resources. The sustainability of these processes can be further evaluated using life cycle assessment (LCA) to compare the environmental performance of different biomass feedstocks. repec.org

Table 1: Examples of Renewable Feedstocks and Derived Tetrahydrofuran Precursors

| Renewable Feedstock | Derived Precursor(s) | Target Tetrahydrofuran Type |

| Lignocellulosic Biomass (e.g., corn stover, wood chips) | Furfural, Levulinic Acid | Tetrahydrofuran, 2-Methyltetrahydrofuran |

| Carbohydrates (e.g., pentose sugars from hemicellulose) | Furfural | Tetrahydrofuran |

| Sugar Beet Pulp | L-arabinose | Chiral Functionalized Tetrahydrofurans |

Catalytic Methodologies for Enhanced Atom Economy and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions with high efficiency, selectivity, and minimal waste generation. For the synthesis of substituted tetrahydrofurans, various catalytic systems have been developed to improve atom economy and control stereochemistry.

Palladium-catalyzed reactions have proven effective for the stereoselective synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.govacs.orgorganic-chemistry.org These transformations can form both a carbon-carbon and a carbon-oxygen bond in a single step with high diastereoselectivity, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. nih.govacs.org The mechanism is thought to involve the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

Nickel-catalyzed methods also offer efficient routes to chiral tetrahydrofuran derivatives. For instance, the asymmetric intramolecular reductive cyclization of O-alkynones using a nickel catalyst with a P-chiral bisphosphine ligand can produce functionalized chiral tetrahydrofurans with excellent enantioselectivity and stereoselectivity. rsc.org These reactions are valuable for creating complex structures with specific stereochemical configurations.

Rhodium catalysts have been employed in [3+2] cycloaddition reactions of diazo compounds and in C-H bond functionalization to produce highly substituted tetrahydrofurans. nih.gov These methods allow for the construction of the tetrahydrofuran ring with the simultaneous formation of multiple stereocenters. nih.gov

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective formation of desired isomers. nih.gov This level of control is crucial for the synthesis of biologically active molecules and advanced materials where specific stereoisomers are required.

Table 2: Overview of Catalytic Methodologies for Tetrahydrofuran Synthesis

| Catalyst Type | Reaction Type | Key Advantages |

| Palladium | Heck-type cyclization, Carboetherification | High diastereoselectivity, formation of C-C and C-O bonds |

| Nickel | Asymmetric reductive cyclization | Excellent enantioselectivity, synthesis of chiral tertiary allylic alcohols |

| Rhodium | [3+2] Cycloaddition, C-H activation | Access to highly substituted tetrahydrofurans, control of multiple stereocenters |

| Platinum | Hydroalkoxylation of hydroxy olefins | Tolerance of various functional groups |

| Gold | Intramolecular hydroalkoxylation of allenes | Formation of oxygen heterocycles from hydroxy allenes |

Solvent-Free and Environmentally Benign Reaction Systems

The use of volatile organic compounds (VOCs) as solvents in chemical synthesis contributes to environmental pollution and poses health and safety risks. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Water is an attractive solvent for organic reactions due to its non-toxicity, non-flammability, and abundance. While many organic compounds have low solubility in water, certain reactions can be designed to proceed efficiently in aqueous media. For the synthesis of tetrahydrofuran derivatives, water can be a suitable medium, particularly in biocatalytic processes.

Bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), offer a greener alternative to traditional petrochemical-based solvents like tetrahydrofuran (THF) and dichloromethane. sigmaaldrich.comnih.gov 2-MeTHF is derived from renewable resources, has a lower miscibility with water (which can simplify work-up procedures), and exhibits greater stability towards peroxide formation compared to THF. sigmaaldrich.comnih.gov The use of such green solvents can significantly reduce the environmental footprint of a chemical process.

While the ideal scenario is a solvent-free reaction, this is not always feasible. In such cases, the selection of a solvent should be guided by green chemistry principles, prioritizing those that are renewable, non-toxic, biodegradable, and have a low environmental impact. Research into solvent-free syntheses of substituted tetrahydrofurans is an ongoing area of interest, with methodologies like microwave-assisted organic synthesis showing promise in reducing reaction times and the need for solvents. diva-portal.org

Biocatalytic Transformations for Chiral Tetrahydrofuran Methanol (B129727) Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.com This approach is particularly valuable for the synthesis of chiral molecules, such as specific enantiomers of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, which are often required for pharmaceutical and other specialized applications.

Enzymes, such as ketoreductases, can catalyze the stereoselective reduction of ketone precursors to chiral alcohols with high enantiomeric excess. mdpi.com This methodology can be applied to the synthesis of chiral tetrahydrofuran methanol derivatives by reducing a corresponding ketotetrahydrofuran. Whole-cell biotransformations, for example using yeast strains like Pichia glucozyma, have demonstrated the ability to reduce a variety of aromatic ketones to their corresponding (S)-alcohols in high yields and enantiomeric excess. unimi.it

The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure), the use of water as a solvent, and high selectivity, which reduces the need for protecting groups and minimizes the formation of byproducts. mdpi.com The development of enzymatic processes for the synthesis of chiral intermediates is a key area of research in the pharmaceutical industry for producing enantiomerically pure drugs. mdpi.com Furthermore, biocatalytic methods can be integrated with the use of renewable feedstocks, creating a highly sustainable route to valuable chiral building blocks. rsc.org

Future Research Directions and Unexplored Avenues in 2,5,5 Trimethyl Tetrahydro Furan 2 Yl Methanol Chemistry

Development of Novel Stereoselective Synthetic Pathways

The (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol structure contains a stereocenter at the C2 position, making the development of enantioselective synthetic routes a primary objective for future research. While numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans, applying and refining these for this specific substitution pattern presents a compelling challenge. nih.govchemistryviews.org Future work should focus on moving beyond classical approaches to embrace modern, more efficient strategies.

Key research avenues include:

Asymmetric Cycloetherification: Investigating intramolecular cyclization of acyclic precursors, such as suitably substituted hexene-diols, using chiral catalysts to induce high enantioselectivity.

[3+2] Annulation Reactions: Exploring the use of [3+2] cycloaddition or annulation reactions, which can efficiently construct the tetrahydrofuran (B95107) ring with control over multiple stereocenters in a single step. nih.gov For instance, reacting a chiral carbonyl ylide precursor with an appropriately substituted alkene could provide a direct route to the core structure.

Catalytic Ring-Expansion: Developing catalytic, enantioselective ring-expansion reactions of substituted oxetanes. nih.gov This method could offer a novel entry point to the 2,5,5-trisubstituted tetrahydrofuran system with high levels of stereocontrol.

Matteson Homologation: Applying iterative, stereoselective Matteson homologation of boronic esters to build the carbon backbone with precise stereocontrol before a final cyclization step, a method proven effective for other highly substituted tetrahydrofurans. uni-saarland.de

| Synthetic Strategy | General Principle | Potential Advantages for Target Molecule | Key Research Challenge |

|---|---|---|---|

| Asymmetric Intramolecular SN2 Cyclization | Cyclization of a chiral alcohol onto a tethered electrophile (e.g., halide, sulfonate). nih.gov | Well-established principles; potentially high stereochemical fidelity. | Synthesis of the chiral acyclic precursor in high enantiopurity. |

| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., carbonyl ylide, cyclopropane) with a two-atom component (e.g., alkene). nih.gov | Convergent and atom-economical; rapid construction of the ring system. | Controlling regioselectivity and diastereoselectivity with the specific trimethyl substitution pattern. |

| Oxidative Cyclization of Dienes | Oxidation of a 1,5-diene precursor to form the bis-tetrahydrofuran or a single ring with functionalization. nih.gov | Can generate multiple stereocenters in one step. | Achieving high selectivity for the desired mono-tetrahydrofuran product over other oxidation products. |

| Metal-Catalyzed Cycloisomerization | Transition metal-catalyzed cyclization of enynes or similar unsaturated precursors. nih.gov | High efficiency and potential for excellent enantioselectivity with chiral ligands. nih.gov | Designing a suitable unsaturated precursor and identifying an optimal catalyst system (e.g., Rh, Pd, Au). |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing reactions and discovering new ones. The steric hindrance imposed by the gem-dimethyl group at the C5 position and the electronic influence of the ether oxygen and hydroxyl group can lead to complex and competing reaction pathways.

Future mechanistic studies should investigate:

Ring-Opening Reactions: Probing the mechanism of acid- or Lewis acid-catalyzed ring-opening. Does the reaction proceed via an SN1-like mechanism involving a stabilized oxocarbenium ion, or does an SN2 pathway dominate? The stability of the potential tertiary carbocation at C5 versus the secondary carbocation at C2 is a key question. Theoretical studies on related systems suggest that the separating distance between Lewis acid and Lewis base centers in frustrated Lewis pairs (FLPs) can significantly impact the energy barrier for THF ring-opening. nih.gov

Dehydration and Elimination Reactions: Studying the conditions that favor the formation of various isomeric unsaturated products. The regioselectivity of elimination (E1 vs. E2) could be highly dependent on reaction conditions (temperature, solvent, base/acid strength).

Photochemical Transformations: Exploring photochemical reactions, such as ring-expansion or fragmentation. Mechanistic studies using techniques like DFT calculations could reveal whether such reactions proceed through diradical or ionic intermediates, as has been shown for other photochemical syntheses of tetrahydrofuran derivatives. rsc.orgresearchgate.netrsc.org

Exploration of Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis offers the most promising route to efficient, selective, and sustainable chemical transformations. For this compound, future research should focus on discovering and optimizing catalysts for specific transformations of the scaffold.

Promising areas for catalytic research include:

Selective Oxidation: Developing catalysts (e.g., non-noble metal-based, such as Co or Cu, or supported noble metals like Pt) for the selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid without cleaving the tetrahydrofuran ring. nih.gov

Hydrogenolysis and Ring-Opening: Designing bifunctional catalysts that can selectively cleave C-O bonds. For instance, the catalytic hydrogenolysis of the tetrahydrofuran ring could yield valuable diols or other linear alkanes, analogous to the conversion of 2,5-bis(hydroxymethyl)tetrahydrofuran to 1,6-hexanediol. nih.govresearchgate.net

Etherification and Esterification: Investigating solid acid or base catalysts to promote efficient and clean etherification or esterification reactions at the primary hydroxyl group, avoiding the use of stoichiometric reagents.

Biocatalysis: Employing enzymes (e.g., lipases, oxidoreductases) for highly chemo- and stereoselective transformations, such as kinetic resolution of the racemic alcohol or selective functionalization.

| Catalyst Type | Example System | Target Transformation | Potential Benefit |

|---|---|---|---|

| Supported Noble Metals | Pt/C, Ru/Co3O4mdpi.com | Selective hydrogenation of precursor furans; selective oxidation of the alcohol. | High activity under mild conditions, high selectivity. |

| Non-Noble Metal Oxides | NiO, Co3O4, Cu-ZnO mdpi.com | Oxidation of the alcohol; transfer hydrogenation reactions. | Lower cost, earth-abundant materials. |

| Solid Acids | Zeolites (e.g., H-BEA), Sulfonated Resins | Dehydration/elimination; esterification; ring-opening/rearrangement. | Ease of separation, recyclability, tunable acidity. |

| Enzymes | Lipases, Alcohol Dehydrogenases | Kinetic resolution of racemic alcohol; stereoselective acylation/deacylation. | Exceptional selectivity (chemo-, regio-, enantio-), mild reaction conditions. |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work can accelerate discovery and deepen understanding. nih.gov Future research on this compound would greatly benefit from an integrated approach where theoretical predictions guide experimental design.

Key integrated approaches could include:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model transition states and reaction energy profiles for potential synthetic routes or transformations. nih.gov This can help predict the feasibility and stereochemical outcome of a proposed reaction before it is attempted in the lab.

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to validate proposed reaction mechanisms. For example, DFT calculations have been used to show that photochemical ring expansions to form tetrahydrofurans can proceed via a diradical pathway. rsc.orgrsc.org

Spectroscopic Analysis: Calculating theoretical spectroscopic data (NMR, IR) to aid in the structural confirmation of new derivatives and to understand non-covalent interactions, such as intramolecular hydrogen bonding or interactions with solvents. researchgate.netnih.gov

Catalyst Design: Modeling the interaction of the tetrahydrofuran scaffold with catalyst surfaces or active sites to rationally design catalysts with improved activity and selectivity.

| Research Goal | Computational Method | Experimental Method | Expected Outcome |

|---|---|---|---|

| Validate Reaction Mechanism | DFT Transition State Search, Intrinsic Reaction Coordinate (IRC) | Kinetic Studies, Isotope Labeling, Trapping of Intermediates | A confirmed, detailed step-by-step reaction pathway. |

| Predict Stereoselectivity | Calculation of Diastereomeric Transition State Energies | Chiral HPLC Analysis, NMR of Diastereomeric Products | Rationalization of observed stereoselectivity and prediction for new substrates. |

| Optimize Catalyst Performance | Molecular Docking, Surface Adsorption Energy Calculations | Catalyst Screening, Reaction Condition Optimization (T, P, solvent) | Identification of key catalyst features for enhanced efficiency and selectivity. |

Design of New Chemical Transformations of the Tetrahydrofuran Methanol (B129727) Scaffold

Beyond its use as a simple building block, future research should aim to use the this compound scaffold as a platform for creating novel molecular architectures and functional materials. The unique combination of a stable, sterically hindered ether ring and a reactive primary alcohol invites creative chemical exploration.

Unexplored avenues include:

Polymer Chemistry: Using the primary alcohol as an initiation point for ring-opening polymerization of monomers like ε-caprolactone or lactide. This would produce novel block copolymers with a unique tetrahydrofuran end-group, potentially altering the physical properties (e.g., hydrophobicity, degradation rate) of the resulting polymer. mdpi.com

Scaffold Derivatization: Transforming the alcohol into other functional groups (amines, azides, thiols) to create a library of derivatives. These new molecules could be explored for applications in medicinal chemistry, agrochemicals, or as ligands for catalysis.

Ring-Opening Metathesis: Designing reactions that cleave the C-O bonds to unmask a functionalized diol. For example, selective ring-opening could provide access to complex 1,4-diol structures that are otherwise difficult to synthesize.

Supramolecular Chemistry: Investigating the use of the molecule as a guest in host-guest complexes or as a component in self-assembling systems, where the specific shape and polarity of the scaffold could direct non-covalent interactions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple catalog chemical into a valuable platform for innovation in synthesis, catalysis, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。